5-Hydroxy-2-(methylthio)benzonitrile
Description
5-Hydroxy-2-(methylthio)benzonitrile is a benzonitrile derivative featuring a hydroxyl (-OH) group at the 5-position and a methylthio (-SCH₃) substituent at the 2-position of the aromatic ring. The hydroxyl and nitrile groups enable hydrogen bonding and participation in cyclization reactions, while the methylthio group introduces sulfur-mediated electronic effects, influencing reactivity and physical properties .
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-hydroxy-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3 |
InChI Key |
VTHFZOSNFXYFTB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(methylsulfanyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-2-iodobenzonitrile with methylthiolate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-Hydroxy-2-(methylsulfanyl)benzonitrile can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3)
Comparison with Similar Compounds
Key Research Findings
- Pharmaceutical Relevance: Bromo- and iodo-substituted hydroxybenzonitriles are intermediates in antiretroviral and anticancer agents .
- Synthetic Yields : Analogues like 5-Hydroxy-2-(2’-methoxy-4’-hydroxyphenyl)benzonitrile are synthesized via Suzuki-Miyaura coupling with moderate yields (41%), suggesting feasible routes for the target compound .
- Stability : Methylthio groups enhance thermal stability compared to hydroxylated nitriles, as seen in their persistence during GC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
